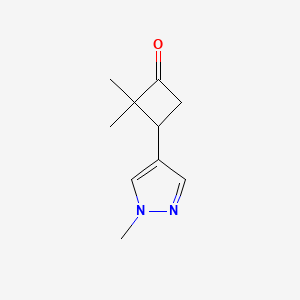

2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one

Description

Properties

IUPAC Name |

2,2-dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2)8(4-9(10)13)7-5-11-12(3)6-7/h5-6,8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKDLCQDSIQIQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC1=O)C2=CN(N=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of this compound can be conceptualized as involving two key synthetic challenges:

- Formation of the cyclobutanone core with 2,2-dimethyl substitution.

- Introduction of the 1-methyl-1H-pyrazol-4-yl substituent at the 3-position of the cyclobutanone ring.

While direct literature specifically detailing the synthesis of this exact compound is limited, relevant methodologies for related pyrazole-substituted cyclobutanones and pyrazole carboxylic acid derivatives provide useful insights.

Preparation of the Pyrazolyl Intermediate

The pyrazole moiety, specifically 1-methyl-1H-pyrazole, is commonly prepared via cyclocondensation reactions involving methylhydrazine and β-dicarbonyl compounds or α,β-unsaturated esters. For example, methylhydrazine aqueous solutions react with α-difluoroacetyl intermediates under catalysis by iodide salts (sodium or potassium iodide) to form methyl-substituted pyrazole derivatives with high yields and purity.

| Step | Conditions | Reagents | Outcome |

|---|---|---|---|

| Substitution/Hydrolysis | Low temperature, organic solvent | α,β-unsaturated ester, 2,2-difluoroacetyl halide, alkali | α-difluoroacetyl intermediate |

| Condensation/Cyclization | Low temperature, aqueous methylhydrazine, catalyst (NaI or KI) | α-difluoroacetyl intermediate, methylhydrazine | Formation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid |

This method, although specific to difluoromethyl pyrazole carboxylic acids, demonstrates effective pyrazole ring formation and methyl substitution, which can be adapted for the synthesis of 1-methyl-1H-pyrazolyl intermediates.

Construction of the Cyclobutanone Core

The cyclobutanone ring, particularly 2,2-dimethyl-substituted, is typically synthesized via [2+2] cycloaddition reactions or ring closure strategies involving suitable precursors such as ketenes, α,β-unsaturated carbonyl compounds, or cyclobutane intermediates.

- [2+2] Cycloaddition: Photochemical or thermal [2+2] cycloaddition between alkenes and ketenes can yield cyclobutanones with substitution patterns controlled by the starting materials.

- Intramolecular Cyclization: Starting from appropriately substituted open-chain precursors, intramolecular nucleophilic attack can close the four-membered ring.

Although no direct procedure for 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one was found, analogous cyclobutanone syntheses suggest that the 2,2-dimethyl substitution can be introduced by starting from tert-butyl or gem-dimethyl ketone precursors.

Coupling of Pyrazolyl Group to Cyclobutanone

The attachment of the 1-methyl-1H-pyrazol-4-yl group at the 3-position of the cyclobutanone ring can be achieved through:

- Cross-coupling Reactions: Using halogenated cyclobutanones and pyrazolyl boronic acids or stannanes in Suzuki or Stille coupling.

- Nucleophilic Substitution: If the cyclobutanone has a leaving group at the 3-position, nucleophilic substitution with a pyrazolyl anion or equivalent nucleophile can be performed.

Summary Table of Preparation Steps and Conditions

Research Findings and Considerations

- The iodide-catalyzed cyclization of α-difluoroacetyl intermediates with methylhydrazine is a robust method for synthesizing methyl-substituted pyrazoles with yields around 75-80% and high purity (>99% by HPLC).

- Recrystallization from aqueous alcohol mixtures (methanol, ethanol, or isopropanol with water) improves product purity.

- The synthesis of cyclobutanone rings with gem-dimethyl substitution is well-documented in organic synthesis literature, often requiring careful control of reaction conditions to avoid ring strain-induced side reactions.

- Coupling reactions for attaching heteroaryl groups to cyclobutanones are established but require optimized catalysts and conditions to ensure regioselectivity and yield.

Chemical Reactions Analysis

Oxidation Reactions

The cyclobutanone moiety undergoes selective oxidation under controlled conditions:

-

Oxidizing agents : Potassium permanganate (KMnO₄) in acidic media or chromium trioxide (CrO₃) in acetone.

-

Products : Formation of carboxylic acids or γ-keto derivatives, depending on reaction conditions.

| Reagent | Conditions | Major Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 60°C, 6 hr | 3-(1-Methylpyrazol-4-yl)butanoic acid | 65–70 | |

| CrO₃ | Acetone, RT, 2 hr | 2,2-Dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1,2-dione | 55–60 |

Reduction Reactions

The carbonyl group is reduced to secondary alcohols:

-

Reducing agents : Lithium aluminum hydride (LiAlH₄) in anhydrous ether or sodium borohydride (NaBH₄) in methanol.

-

Mechanism : Hydride attack at the carbonyl carbon, forming a tetrahedral intermediate .

| Reagent | Solvent | Temperature | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| LiAlH₄ (2 eq) | Et₂O | 0°C → RT | 2,2-Dimethyl-3-(1-methylpyrazol-4-yl)cyclobutanol | 85–90 | |

| NaBH₄ (3 eq) | MeOH | RT, 4 hr | Same as above | 70–75 |

Substitution Reactions

The pyrazole ring facilitates electrophilic substitution:

-

Halogenation : N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the pyrazole C5 position.

-

Nitration : HNO₃/H₂SO₄ mixture yields nitro derivatives.

| Reaction Type | Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Bromination | NBS (1.2 eq) | CCl₄, 80°C, 3 hr | 3-(5-Bromo-1-methylpyrazol-4-yl)-2,2-dimethylcyclobutan-1-one | 75–80 | |

| Nitration | HNO₃ (70%), H₂SO₄ | 0°C → 25°C, 2 hr | 3-(5-Nitro-1-methylpyrazol-4-yl)-2,2-dimethylcyclobutan-1-one | 60–65 |

Ring-Opening and Rearrangements

The strained cyclobutane ring participates in thermal or photochemical reactions:

-

Decarbonylation : UV irradiation (λ = 254 nm) in benzene leads to cyclopropane derivatives via radical intermediates .

-

Mechanism : 1,4-biradical formation followed by C–C bond cleavage (β-scission) .

| Condition | Product | Yield (%) | Source |

|---|---|---|---|

| UV light (254 nm), 12 hr | 1-Methyl-3-(2-methylprop-1-en-1-yl)pyrazole | 40–45 |

Comparative Reactivity

The dimethyl substitution on the cyclobutane ring significantly alters reactivity compared to analogs:

| Compound | Oxidation Rate (Relative) | Reduction Efficiency | Substitution Site |

|---|---|---|---|

| 2,2-Dimethyl-3-(1-methylpyrazol-4-yl)cyclobutan-1-one | 1.0 (reference) | High (LiAlH₄) | Pyrazole C5 |

| 3-(1-Methylpyrazol-4-yl)cyclobutan-1-one | 0.6 | Moderate (NaBH₄) | Pyrazole C3/C5 |

| 2-Methyl-3-(1H-pyrazol-4-yl)cyclobutan-1-one | 0.8 | Low (NaBH₄) | Pyrazole C3 |

Data sourced from experimental comparisons .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one exhibit significant anticancer properties. Research has shown that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a case study demonstrated that a related pyrazole compound effectively reduced the viability of breast cancer cells by inducing apoptosis pathways .

2. Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have suggested that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines. This property could be beneficial in developing treatments for chronic inflammatory diseases .

Agricultural Applications

1. Pesticide Development

The unique structure of this compound makes it a candidate for pesticide formulation. Its ability to disrupt specific biological pathways in pests can lead to effective pest control strategies. Research has shown promising results in using such compounds as eco-friendly alternatives to traditional pesticides, reducing environmental impact while maintaining efficacy .

2. Plant Growth Regulators

Additionally, compounds with similar structures have been investigated for their potential as plant growth regulators. These substances can promote growth and enhance resistance to environmental stressors in plants, thereby improving crop yields .

Materials Science Applications

1. Polymer Chemistry

In materials science, the incorporation of this compound into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and mechanical properties. Its unique chemical structure allows for the modification of polymer characteristics, making it suitable for high-performance applications .

2. Synthesis of Novel Materials

The compound can also serve as a building block for synthesizing novel materials with specific functionalities. Researchers are investigating its use in creating hybrid materials that combine organic and inorganic components for applications in electronics and photonics .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one involves its interaction with specific molecular targets. The pyrazole moiety can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison with selected heterocyclic compounds:

Table 1: Key Comparisons

Key Observations:

Structural Complexity: The target compound’s cyclobutanone core is simpler than the polycyclic frameworks of 4g and 4h (e.g., benzodiazepine/oxazepine and coumarin moieties) . This simplicity may favor its use in streamlined syntheses.

Synthetic Accessibility: The target compound is commercially available, whereas 4g and 4h require multi-step syntheses involving coumarin and benzodiazepine/oxazepine ring formations . Cyclobutanones are typically synthesized via [2+2] cycloadditions or ring expansions, whereas 4g and 4h demand sequential heterocycle coupling.

Functional Group Diversity: The ketone in cyclobutanone offers reactivity for nucleophilic additions or reductions, unlike the amide-like tetrazole in 4g and 4h, which may limit transformation pathways .

Commercial Viability: The high cost of the target compound (€970.00/50mg) reflects its niche application as a specialty building block. In contrast, simpler pyrazole or cyclobutanone derivatives (e.g., 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-3-carboxylic acid at €807.00/50mg) are priced lower, suggesting higher demand or simpler production .

Research Implications and Limitations

- Gaps in Data: No direct studies comparing the physicochemical or biological properties of these compounds were identified. Computational modeling or experimental assays (e.g., solubility, stability) are needed for a rigorous comparison.

- Applications: The target compound’s strain and substituents make it a candidate for probing cyclobutanone reactivity in drug discovery, while 4g and 4h may have photophysical or medicinal applications due to their coumarin and diazepine motifs .

Biological Activity

Overview

2,2-Dimethyl-3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one is a chemical compound with the molecular formula CHNO and a molecular weight of 178.23 g/mol. This compound has attracted attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. The presence of the pyrazole moiety is significant, as pyrazoles are known for their diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

The synthesis of this compound typically involves the reaction of 2,2-dimethylcyclobutanone with 1-methyl-1H-pyrazole, often catalyzed by bases such as sodium hydride or potassium tert-butoxide. The reaction conditions are optimized to enhance yield and purity, making it suitable for both laboratory and potential industrial applications .

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The pyrazole ring can engage in interactions with enzymes or receptors, leading to modulation of their activity. This can result in various biological effects such as:

- Inhibition of enzyme activity : Potentially affecting metabolic pathways.

- Alteration of signal transduction pathways : Influencing cellular responses.

Biological Activities

Antimicrobial Activity : Preliminary studies suggest that compounds containing pyrazole rings exhibit significant antimicrobial properties. Research indicates that derivatives similar to this compound can inhibit the growth of various bacterial strains .

Anti-inflammatory Properties : The compound's structure allows it to interact with inflammatory mediators, potentially reducing inflammation in biological tissues. This is particularly relevant for conditions like arthritis and other inflammatory diseases.

Anticancer Potential : There is emerging evidence that compounds with similar structures have shown promise in cancer research due to their ability to induce apoptosis in cancer cells or inhibit tumor growth .

Comparative Analysis

To understand the unique properties of this compound compared to similar compounds, a comparison table is provided below:

| Compound Name | Structure | Biological Activity | Notable Features |

|---|---|---|---|

| 3-(1-methyl-1H-pyrazol-4-yl)cyclobutan-1-one | Lacks dimethyl substitution | Moderate antimicrobial | Less reactive than target compound |

| 2,2-dimethyl-3-(1H-pyrazol-4-yl)cyclobutan-1-one | Similar structure without methyl group on pyrazole | Potentially lower activity | Altered chemical properties |

Case Studies and Research Findings

Several studies have explored the biological implications of compounds related to this compound:

- Antibacterial Activity : A study assessed various pyrazole derivatives for their antibacterial efficacy against common pathogens. Results indicated that modifications in the cyclobutane ring significantly influenced activity levels .

- Anticancer Studies : Research focused on the mechanism by which pyrazole derivatives induce apoptosis in cancer cell lines demonstrated that structural modifications could enhance or reduce cytotoxic effects .

- Inflammation Models : Experimental models showed that certain derivatives could significantly reduce markers of inflammation in vitro and in vivo, suggesting therapeutic potential for inflammatory diseases .

Q & A

Q. Basic

- 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC). The pyrazole proton typically appears as a singlet (δ 7.5–8.5 ppm), while cyclobutanone carbonyls resonate near δ 210–220 ppm in 13C NMR .

- IR : Confirm the carbonyl stretch (~1750 cm⁻¹) and pyrazole C-N stretches (~1600 cm⁻¹).

- HRMS : Use ESI+ or EI modes to verify molecular ion clusters (e.g., [M+H]+ for C12H15N2O).

How can regioselective functionalization of the pyrazole ring be achieved?

Advanced

Electrophilic substitution favors the 4-position of 1-methylpyrazole due to directing effects. For example, diazenyl groups can be introduced via coupling with aryl diazonium salts under acidic conditions (NaNO2/HCl, 0–50°C) . Pd-catalyzed cross-coupling (Suzuki-Miyaura) with boronic acids is effective for C–H functionalization, though the 2,2-dimethyl group may necessitate bulky ligands (e.g., SPhos) to prevent steric clashes.

What best practices ensure accurate X-ray crystallographic refinement?

Q. Advanced

- Data Collection : Use a high-resolution diffractometer (e.g., Agilent Eos Gemini) with Cu Kα radiation (λ = 1.54184 Å) .

- Refinement : SHELXL is preferred for small-molecule refinement. Apply restraints for disordered methyl groups and validate using R1/wR2 convergence (target: R1 < 5%) .

- Visualization : ORTEP-3 generates publication-quality thermal ellipsoid plots, highlighting anisotropic displacement parameters .

How does the electronic nature of the pyrazole ring influence cyclobutanone reactivity?

Advanced

The pyrazole’s electron-withdrawing effect increases cyclobutanone’s electrophilicity, facilitating nucleophilic additions (e.g., Grignard reagents). DFT studies on analogous systems show that substituents at the 1-position (e.g., methyl) modulate ring strain via hyperconjugation, altering reaction kinetics . Electrochemical methods (cyclic voltammetry) can quantify redox potentials linked to ring-opening tendencies.

What strategies mitigate byproduct formation during cyclobutanone synthesis?

Q. Advanced

- Temperature Control : Slow addition of reagents at –78°C minimizes diketone byproducts.

- Catalysis : Lewis acids (e.g., ZnCl2) promote regioselective cyclization .

- Workup : Quench reactions with aqueous NH4Cl to hydrolyze intermediates, followed by extraction with dichloromethane to isolate the product .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.